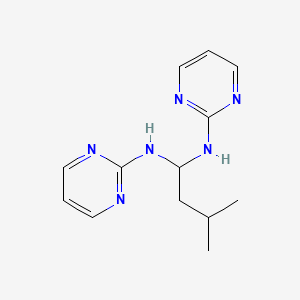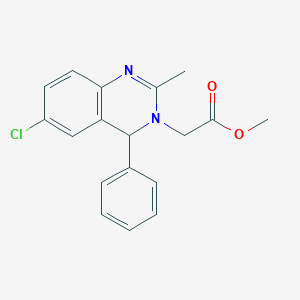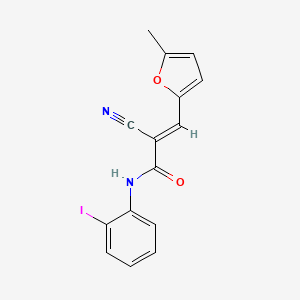
(E)-2-cyano-N-(2-iodophenyl)-3-(5-methylfuran-2-yl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-cyano-N-(2-iodophenyl)-3-(5-methylfuran-2-yl)acrylamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials as a potential treatment for various B-cell malignancies.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for (E)-2-cyano-N-(2-iodophenyl)-3-(5-methylfuran-2-yl)acrylamide involves the reaction of 2-iodoaniline with 5-methylfurfural to form an intermediate, which is then reacted with acryloyl chloride to yield the final product.
Starting Materials
2-iodoaniline, 5-methylfurfural, acryloyl chloride, triethylamine, diethyl ether, dichloromethane, sodium bicarbonate, sodium sulfate
Reaction
Step 1: Dissolve 2-iodoaniline (1.0 equiv) in dichloromethane and add triethylamine (1.2 equiv) dropwise with stirring., Step 2: Add 5-methylfurfural (1.1 equiv) to the reaction mixture and stir for 24 hours at room temperature., Step 3: Add acryloyl chloride (1.2 equiv) dropwise to the reaction mixture and stir for an additional 24 hours at room temperature., Step 4: Quench the reaction with saturated sodium bicarbonate solution and extract the organic layer with diethyl ether., Step 5: Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over sodium sulfate., Step 6: Concentrate the organic layer under reduced pressure to yield the crude product., Step 7: Purify the crude product by column chromatography to obtain the final product, (E)-2-cyano-N-(2-iodophenyl)-3-(5-methylfuran-2-yl)acrylamide.
Mecanismo De Acción
(E)-2-cyano-N-(2-iodophenyl)-3-(5-methylfuran-2-yl)acrylamide binds to the ATP-binding site of BTK and inhibits its activity. BTK is a key enzyme in the BCR signaling pathway, which is essential for the survival and proliferation of B-cells. Inhibition of BTK by (E)-2-cyano-N-(2-iodophenyl)-3-(5-methylfuran-2-yl)acrylamide leads to the inhibition of downstream signaling pathways, including the PI3K/Akt and NF-κB pathways, resulting in the induction of apoptosis in B-cells.
Efectos Bioquímicos Y Fisiológicos
(E)-2-cyano-N-(2-iodophenyl)-3-(5-methylfuran-2-yl)acrylamide has been shown to have potent anti-tumor activity in preclinical models of B-cell malignancies. In addition to inducing apoptosis in B-cells, (E)-2-cyano-N-(2-iodophenyl)-3-(5-methylfuran-2-yl)acrylamide has been shown to inhibit the proliferation and migration of B-cells. (E)-2-cyano-N-(2-iodophenyl)-3-(5-methylfuran-2-yl)acrylamide has also been shown to enhance the activity of other anti-cancer agents, such as venetoclax and rituximab. In clinical trials, (E)-2-cyano-N-(2-iodophenyl)-3-(5-methylfuran-2-yl)acrylamide has shown promising results in patients with relapsed/refractory CLL and MCL.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (E)-2-cyano-N-(2-iodophenyl)-3-(5-methylfuran-2-yl)acrylamide is its specificity for BTK, which reduces the risk of off-target effects. (E)-2-cyano-N-(2-iodophenyl)-3-(5-methylfuran-2-yl)acrylamide has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, one limitation of (E)-2-cyano-N-(2-iodophenyl)-3-(5-methylfuran-2-yl)acrylamide is its potential to cause adverse effects, such as bleeding and infections. In addition, the optimal dosing regimen and combination therapies for (E)-2-cyano-N-(2-iodophenyl)-3-(5-methylfuran-2-yl)acrylamide are still being evaluated in clinical trials.
Direcciones Futuras
Future studies on (E)-2-cyano-N-(2-iodophenyl)-3-(5-methylfuran-2-yl)acrylamide could focus on the following areas:
1. Combination therapy: (E)-2-cyano-N-(2-iodophenyl)-3-(5-methylfuran-2-yl)acrylamide has shown promising results in combination with other anti-cancer agents, such as venetoclax and rituximab. Further studies could investigate the optimal dosing regimen and efficacy of (E)-2-cyano-N-(2-iodophenyl)-3-(5-methylfuran-2-yl)acrylamide in combination with other agents.
2. Biomarker identification: Biomarkers that predict response to (E)-2-cyano-N-(2-iodophenyl)-3-(5-methylfuran-2-yl)acrylamide could be identified to improve patient selection and treatment outcomes.
3. Resistance mechanisms: Resistance to BTK inhibitors, including (E)-2-cyano-N-(2-iodophenyl)-3-(5-methylfuran-2-yl)acrylamide, can develop over time. Further studies could investigate the mechanisms of resistance and develop strategies to overcome it.
4. New indications: (E)-2-cyano-N-(2-iodophenyl)-3-(5-methylfuran-2-yl)acrylamide could be evaluated in other B-cell malignancies, such as Waldenstrom macroglobulinemia and marginal zone lymphoma.
In conclusion, (E)-2-cyano-N-(2-iodophenyl)-3-(5-methylfuran-2-yl)acrylamide is a promising small molecule inhibitor that targets BTK and has shown potent anti-tumor activity in preclinical and clinical studies. Further studies are needed to optimize its dosing regimen and combination therapies, identify biomarkers for patient selection, and overcome resistance mechanisms.
Aplicaciones Científicas De Investigación
(E)-2-cyano-N-(2-iodophenyl)-3-(5-methylfuran-2-yl)acrylamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, (E)-2-cyano-N-(2-iodophenyl)-3-(5-methylfuran-2-yl)acrylamide has been shown to inhibit BCR signaling and induce apoptosis in B-cells, leading to tumor regression. (E)-2-cyano-N-(2-iodophenyl)-3-(5-methylfuran-2-yl)acrylamide has also been shown to enhance the activity of other anti-cancer agents, such as venetoclax and rituximab.
Propiedades
IUPAC Name |
(E)-2-cyano-N-(2-iodophenyl)-3-(5-methylfuran-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11IN2O2/c1-10-6-7-12(20-10)8-11(9-17)15(19)18-14-5-3-2-4-13(14)16/h2-8H,1H3,(H,18,19)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMFQRAMKQAWGKF-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=C(C#N)C(=O)NC2=CC=CC=C2I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-cyano-N-(2-iodophenyl)-3-(5-methylfuran-2-yl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Oxa-2,5-diazaspiro[3.6]decan-6-one;dihydrochloride](/img/structure/B2907075.png)
![3-(1-(5-methylpyrazine-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2907076.png)
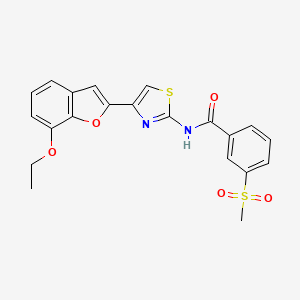
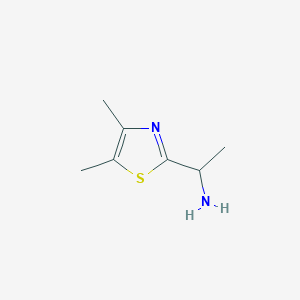
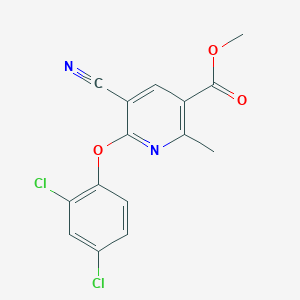
![3-phenyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide](/img/structure/B2907080.png)
![methyl 4-[(1S)-1-hydroxyethyl]benzoate](/img/structure/B2907083.png)
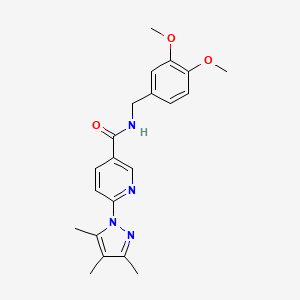
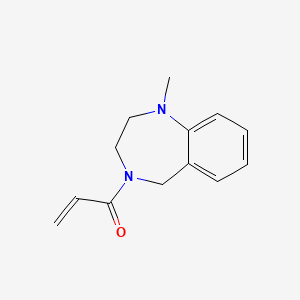
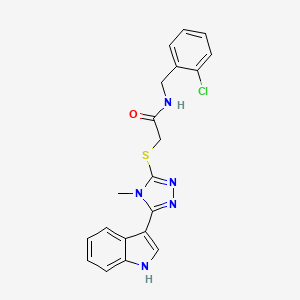
![1,3,9-trimethyl-7-[(3-methylphenyl)methyl]-5,7,9-trihydro-4H-1,2,4-triazino[4, 3-h]purine-6,8-dione](/img/structure/B2907091.png)
![dimethyl 3-[4-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]-6,7-dihydro-5H-pyrrolizine-1,2-dicarboxylate](/img/structure/B2907093.png)
